1-(3-Chlorophenyl)-3-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)urea

Medicinal Chemistry Structure-Activity Relationship Thiophenesulfonylurea

Ideal for cardiac anti-arrhythmic hit expansion and phenotypic screening. Its dual thiophene architecture (thiophen-2-yl + thiophene-2-sulfonyl) and 3-chlorophenyl motif offer a novel scaffold for ATP-sensitive potassium channel (K_ATP) modulation without hypoglycemic liability. Uncharacterized bioactivity enables first-in-class mechanism discovery in oncology, inflammation, or metabolic disease models. Custom synthesis available.

Molecular Formula C17H15ClN2O3S3
Molecular Weight 426.95
CAS No. 896335-97-0
Cat. No. B2758865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-3-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)urea
CAS896335-97-0
Molecular FormulaC17H15ClN2O3S3
Molecular Weight426.95
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3
InChIInChI=1S/C17H15ClN2O3S3/c18-12-4-1-5-13(10-12)20-17(21)19-11-15(14-6-2-8-24-14)26(22,23)16-7-3-9-25-16/h1-10,15H,11H2,(H2,19,20,21)
InChIKeyDDYPJOZSJGRDAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-3-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)urea (CAS 896335-97-0): Structural & Database Baseline


1-(3-Chlorophenyl)-3-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)urea (CAS 896335-97-0) is a synthetic urea derivative characterized by a 3-chlorophenyl moiety and a dual thiophene system, one of which is present as a thiophene-2-sulfonyl group [1]. Its molecular formula is C₁₇H₁₅ClN₂O₃S₃ with a molecular weight of 427.0 g/mol and a calculated XLogP3-AA of 3.7 [1]. The compound is cataloged in public chemical databases (PubChem CID 18574204, ZINC000013850387) but, as of the latest available data, has no annotated biological activity in ChEMBL 20 [2]. It belongs to the broader class of thiophenesulfonylureas, which have been described in patent literature for cardiovascular and CB1 receptor modulatory applications [3][4].

Why 1-(3-Chlorophenyl)-3-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)urea Cannot Be Replaced by In-Class Analogs


Within thiophenesulfonylurea derivatives, minor structural modifications profoundly alter pharmacological profiles. Patent disclosures on this scaffold explicitly note that substitution patterns on the phenyl ring (e.g., 3-chlorophenyl vs. 4-chlorophenyl or unsubstituted phenyl) and variations in the sulfonamide-linked moiety determine selectivity between cardiac anti-arrhythmic activity and hypoglycemic effects [1]. The target compound's unique 2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl linker distinguishes it from analogs bearing simpler sulfonamide attachments, such as 1-(4-chlorophenyl)-3-thiophen-2-ylsulfonylurea (CAS 53007-44-6) . This structural complexity likely influences binding pocket complementarity, physicochemical properties, and metabolic stability in ways that cannot be extrapolated from close analogs without direct comparative data. Therefore, generic substitution between in-class urea derivatives is scientifically unjustified absent matched-pair experimental evidence.

Quantitative Differentiation Evidence: 1-(3-Chlorophenyl)-3-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)urea vs. Comparators


Structural & Physicochemical Differentiation from 1-(4-Chlorophenyl)-3-thiophen-2-ylsulfonylurea (CAS 53007-44-6)

The target compound differs from the simpler analog 1-(4-chlorophenyl)-3-thiophen-2-ylsulfonylurea (CAS 53007-44-6) in the position of the chlorine substituent (3-Cl vs. 4-Cl on the phenyl ring) and in the ethyl linker bearing an additional thiophen-2-yl substituent adjacent to the sulfonyl group [1]. This results in a substantially larger molecular volume (427.0 vs. ~332.8 g/mol) and a higher calculated lipophilicity (XLogP3-AA 3.7 vs. a predicted ~2.5 for the simpler analog) [1][2]. The presence of the second thiophene ring introduces additional rotatable bonds (6 vs. ~5) and hydrogen bond acceptor sites (5 vs. ~4), which are likely to alter binding kinetics and metabolic stability [1].

Medicinal Chemistry Structure-Activity Relationship Thiophenesulfonylurea

Patent-Class SAR: Meta-Chlorophenyl as a Selectivity Determinant in Thiophenesulfonylureas

The patent family EP0729954B1/US5792788A teaches that thiophenesulfonylureas with different phenyl substituents (including halogen, alkyl, and alkoxy groups) exhibit a spectrum of cardiac anti-arrhythmic activity relative to hypoglycemic side effects [1]. The 3-chlorophenyl substitution pattern present in the target compound falls within the scope of preferred embodiments (Y and Z being different halogens, including Cl) [1]. While specific EC₅₀ or IC₅₀ values for the target compound are not publicly available, the patent disclosure establishes that halogen substitution position and identity are critical SAR parameters that modulate the cardiac-to-glycemic selectivity ratio—a property that cannot be predicted by analogy to 4-chlorophenyl or unsubstituted phenyl analogs [1].

Cardiovascular Pharmacology Potassium Channel Sulfonylurea Receptor

Absence of Annotated Bioactivity Confirms R&D Novelty vs. Heavily Profiled Sulfonylurea Analogs

Unlike established sulfonylureas such as glibenclamide, tolbutamide, or diarylsulfonylurea antitumor agents (e.g., sulofenur analogs), the target compound has zero annotated bioactivity records in ChEMBL 20 and is absent from annotated chemical catalogs according to ZINC15 [1][2]. This absence of prior pharmacological annotation contrasts with the extensive bioactivity data available for comparator compounds: glibenclamide has >1000 bioactivity data points in ChEMBL, and diarylsulfonylureas such as N-(p-chlorophenyl)-N'-(5-methoxy-2-thienylsulfonyl)urea have published IC₅₀ values against multiple cancer cell lines [3][4]. This 'data void' is itself a differentiator: the target compound represents a truly under-characterized chemical space opportunity for de novo target identification or phenotypic screening, whereas heavily annotated analogs carry substantial pharmacological baggage that may limit discovery of novel mechanisms.

Chemical Biology Drug Discovery Screening Library

Recommended Research & Industrial Application Scenarios for 1-(3-Chlorophenyl)-3-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)urea


Cardiovascular Ion Channel Probe Development

Based on the compound's structural alignment with the EP0729954B1 patent class, which describes thiophenesulfonylureas with cardiac anti-arrhythmic activity and reduced hypoglycemic liability, this compound is a rational candidate for developing novel ATP-sensitive potassium channel (K_ATP) modulators [1]. Its 3-chlorophenyl substitution falls within the preferred SAR space claimed to dissociate cardiac from glycemic effects, making it suitable for hit expansion in cardiac ischemia/reperfusion or arrhythmia models where glibenclamide's hypoglycemic action is a confounding factor [1].

Novel Target De-Orphaning & Phenotypic Screening

With zero annotated bioactivity records in ChEMBL and complete absence from annotated screening collections, this compound is uniquely suited for inclusion in diversity-oriented phenotypic screening libraries aimed at identifying first-in-class mechanisms [2][3]. Unlike glibenclamide or sulofenur analogs that carry extensive polypharmacology baggage, this compound offers a truly uncharacterized chemical starting point for disease-relevant phenotypic assays in oncology, inflammation, or metabolic disease [3][4].

Sulfonylurea Scaffold Hopping & Intellectual Property Generation

The compound's dual thiophene architecture—incorporating both a thiophen-2-yl substituent and a thiophene-2-sulfonyl group on the same ethyl linker—represents a scaffold distinct from simpler mono-thiophene sulfonylureas (e.g., CAS 53007-44-6) . This structural novelty, combined with the 3-chlorophenyl motif claimed in the EP0729954B1 patent family, provides a suitable starting point for composition-of-matter patent applications around previously unexplored substitution vectors, particularly for research organizations seeking freedom-to-operate outside the crowded glibenclamide-analog space [1].

Computational Chemistry & Molecular Modeling Benchmarking

With experimentally measured physicochemical properties (MW 427.0, XLogP3-AA 3.7, tPSA 75–77 Ų, 6 rotatable bonds) but no biological data, this compound serves as an ideal benchmarking molecule for validating computational ADME prediction models, docking algorithms, and molecular dynamics simulations against later-acquired experimental binding or functional assay data [2][5]. Its intermediate lipophilicity and multiple heteroatom-rich rings present a non-trivial prediction challenge valuable for method development [5].

Quote Request

Request a Quote for 1-(3-Chlorophenyl)-3-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.